molecular formula C23H20ClNO3 B3633145 (2E)-N-(4-chloro-2,5-dimethoxyphenyl)-2,3-diphenylprop-2-enamide

(2E)-N-(4-chloro-2,5-dimethoxyphenyl)-2,3-diphenylprop-2-enamide

Cat. No.: B3633145
M. Wt: 393.9 g/mol
InChI Key: RGAQNKFGSNEKKO-QGOAFFKASA-N
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Description

(2E)-N-(4-chloro-2,5-dimethoxyphenyl)-2,3-diphenylprop-2-enamide is an organic compound that belongs to the class of enamides. Enamides are characterized by the presence of a double bond conjugated with an amide group. This compound features a chloro-substituted dimethoxyphenyl group and a diphenylprop-2-enamide moiety, which may impart unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-(4-chloro-2,5-dimethoxyphenyl)-2,3-diphenylprop-2-enamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chloro-2,5-dimethoxyaniline and cinnamic acid derivatives.

    Condensation Reaction: The key step involves a condensation reaction between the amine and the cinnamic acid derivative under acidic or basic conditions to form the enamide linkage.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to carry out the condensation reaction efficiently.

    Optimization of Reaction Conditions: Optimizing reaction conditions such as temperature, pressure, and catalyst concentration to maximize yield and minimize by-products.

    Automated Purification Systems: Employing automated purification systems to streamline the isolation and purification process.

Chemical Reactions Analysis

Types of Reactions

(2E)-N-(4-chloro-2,5-dimethoxyphenyl)-2,3-diphenylprop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions using reducing agents like lithium aluminum hydride or sodium borohydride can convert the compound into its reduced forms.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the chloro or methoxy positions, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Nucleophiles or electrophiles, solvents like dichloromethane or ethanol.

Major Products Formed

    Oxidation Products: Corresponding carboxylic acids or ketones.

    Reduction Products: Corresponding amines or alcohols.

    Substitution Products: Substituted derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2E)-N-(4-chloro-2,5-dimethoxyphenyl)-2,3-diphenylprop-2-enamide involves:

    Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.

    Pathways Involved: It may modulate signaling pathways, leading to changes in cellular functions and responses.

Comparison with Similar Compounds

Similar Compounds

    (2E)-N-(4-chloro-2,5-dimethoxyphenyl)-2,3-diphenylprop-2-enamide: can be compared with other enamides and chloro-substituted phenyl compounds.

  • Examples include (2E)-N-(4-chlorophenyl)-2,3-diphenylprop-2-enamide and (2E)-N-(2,5-dimethoxyphenyl)-2,3-diphenylprop-2-enamide.

Uniqueness

  • The presence of both chloro and dimethoxy groups in the phenyl ring may impart unique chemical reactivity and biological activity compared to other similar compounds.

Properties

IUPAC Name

(E)-N-(4-chloro-2,5-dimethoxyphenyl)-2,3-diphenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20ClNO3/c1-27-21-15-20(22(28-2)14-19(21)24)25-23(26)18(17-11-7-4-8-12-17)13-16-9-5-3-6-10-16/h3-15H,1-2H3,(H,25,26)/b18-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGAQNKFGSNEKKO-QGOAFFKASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1NC(=O)C(=CC2=CC=CC=C2)C3=CC=CC=C3)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1NC(=O)/C(=C/C2=CC=CC=C2)/C3=CC=CC=C3)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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